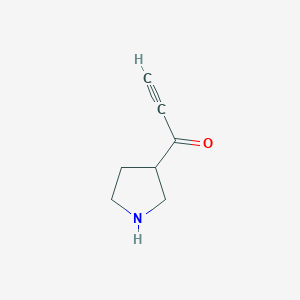![molecular formula C10H16N2O B13220227 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a methanol group. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various synthetic routes. One common method involves the use of aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux conditions in ethanol. This one-pot, four-component reaction is known for its high yield (82-94%) and efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The availability and low cost of starting materials, along with the short reaction time and easy workup process, make this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the methanol group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridine derivatives: These are closely related and often used in similar applications, but they may have different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The uniqueness of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h13H,2-7H2,1H3 |
Clave InChI |
FNLVYRUVSJXERZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2CCCCC2=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13220182.png)

![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)




![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)

